molecular formula C11H14N2 B1452158 N-Methyl-(1-methyl-1H-indol-7-YL)methylamine CAS No. 709649-75-2

N-Methyl-(1-methyl-1H-indol-7-YL)methylamine

Cat. No.: B1452158
CAS No.: 709649-75-2
M. Wt: 174.24 g/mol
InChI Key: JERMRTDADLXHSD-UHFFFAOYSA-N
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Description

N-Methyl-(1-methyl-1H-indol-7-YL)methylamine is a chemical compound belonging to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring This particular compound features a methyl group attached to the nitrogen atom of the indole ring and a methylamine group attached to the 7-position of the indole ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1-methyl-1H-indole as the starting material.

  • Reaction Steps:

    • Methylation: The indole nitrogen is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to form N-methyl-1-methyl-1H-indole.

    • Amination: The resulting compound is then subjected to amination using methylamine (CH3NH2) to introduce the methylamine group at the 7-position, yielding this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale reactors are often used to handle the chemical reactions efficiently. Purification steps such as recrystallization or column chromatography may be employed to obtain the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions, such as halogenation, can be carried out to introduce halogen atoms at different positions on the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Halogenation reactions typically use halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, such as indole-3-carboxylic acid.

  • Reduction Products: Reduced forms of the compound, such as N-Methyl-(1-methyl-1H-indol-7-yl)methanol.

  • Substitution Products: Halogenated derivatives, such as 7-bromo-N-methyl-(1-methyl-1H-indol-7-YL)methylamine.

Biochemical Analysis

Biochemical Properties

N-Methyl-(1-methyl-1H-indol-7-YL)methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, this compound can act as a substrate for certain enzymes, leading to its conversion into other metabolites .

Cellular Effects

This compound has various effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, this compound can impact the expression of genes involved in metabolic processes, thereby altering the metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to biomolecules such as proteins and nucleic acids, influencing their function . For instance, it may inhibit or activate enzymes by binding to their active sites. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression of specific genes, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . For example, this compound may degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in changes in cellular responses, such as alterations in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function . For instance, high doses of this compound may result in toxic or adverse effects, such as cell death or tissue damage . Additionally, threshold effects may be observed, where a certain dosage is required to elicit a specific response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . For example, cytochrome P450 enzymes can metabolize this compound, leading to the formation of different products . These metabolic pathways can influence the compound’s activity and its effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound may accumulate in specific tissues or cellular compartments, influencing its localization and activity .

Subcellular Localization

This compound’s subcellular localization is important for its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its localization to other organelles, such as mitochondria, can impact cellular metabolism and energy production .

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Research has explored its use in developing new therapeutic agents for various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

N-Methyl-(1-methyl-1H-indol-7-YL)methylamine is compared with other similar indole derivatives, such as:

  • 1-Methyl-1H-indole: Lacks the methylamine group at the 7-position.

  • N-Methyl-1H-indole: Lacks the additional methyl group on the nitrogen atom.

  • 1-Methyl-1H-indol-3-ylmethylamine: Similar structure but with the methylamine group at the 3-position.

Uniqueness: The presence of both the N-methyl and methylamine groups at specific positions on the indole ring makes this compound unique compared to other indole derivatives. This structural arrangement contributes to its distinct biological and chemical properties.

Properties

IUPAC Name

N-methyl-1-(1-methylindol-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-12-8-10-5-3-4-9-6-7-13(2)11(9)10/h3-7,12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERMRTDADLXHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC2=C1N(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652780
Record name N-Methyl-1-(1-methyl-1H-indol-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709649-75-2
Record name N-Methyl-1-(1-methyl-1H-indol-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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